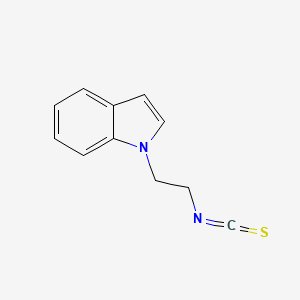
1-(2-isothiocyanatoethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isothiocyanatoethyl)-1H-indole is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of an indole ring attached to an ethyl chain, which is further connected to an isothiocyanate group.
作用机制
Target of Action
Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes involved in cancer development and progression . .
Mode of Action
Isothiocyanates generally work by forming covalent bonds with their targets, which can lead to changes in the function of these targets
Biochemical Pathways
Isothiocyanates can affect multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis
Result of Action
The molecular and cellular effects of isothiocyanates can include induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of the immune response
Action Environment
The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
准备方法
The synthesis of 1-(2-isothiocyanatoethyl)-1H-indole typically involves the reaction of primary amines with carbon disulfide and a suitable electrophile. One common method is the reaction of 1H-indole-2-ethylamine with thiophosgene under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
化学反应分析
1-(2-Isothiocyanatoethyl)-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, thioureas, and thiocarbamates .
科学研究应用
1-(2-Isothiocyanatoethyl)-1H-indole has a wide range of scientific research applications:
相似化合物的比较
1-(2-Isothiocyanatoethyl)-1H-indole can be compared with other isothiocyanates such as:
Phenethyl isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
(2-Isothiocyanatoethyl)cyclopentane: Used in similar applications but differs in its structural framework.
2-(2-Isothiocyanatoethyl)thiophene: Another isothiocyanate with applications in organic synthesis and material science.
The uniqueness of this compound lies in its indole ring structure, which imparts specific biological activities and reactivity patterns that are distinct from other isothiocyanates .
生物活性
1-(2-Isothiocyanatoethyl)-1H-indole (CAS: 887202-51-9) is a compound that features both an indole structure and an isothiocyanate group. These structural components contribute to its notable biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound exhibits several mechanisms of action that contribute to its biological activities:
- Anticancer Activity : Isothiocyanates have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They target multiple signaling pathways involved in carcinogenesis, including those related to cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted the effectiveness of isothiocyanates in preventing tumorigenesis. Specifically, it was found that this compound could inhibit the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Research has indicated that compounds with isothiocyanate groups can reduce inflammation markers in vitro. For instance, a study demonstrated that treatment with isothiocyanates led to decreased levels of IL-6 and TNF-alpha in macrophage cultures .
- Antimicrobial Activity : Although limited, some studies suggest that this compound may exhibit antimicrobial properties against specific pathogens. Further investigations are necessary to confirm these findings and identify the spectrum of activity .
属性
IUPAC Name |
1-(2-isothiocyanatoethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZLHSGVJXLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














